CCRIS 5452

Vue d'ensemble

Description

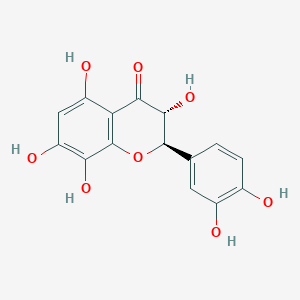

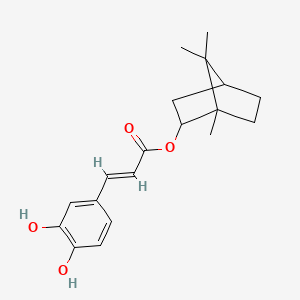

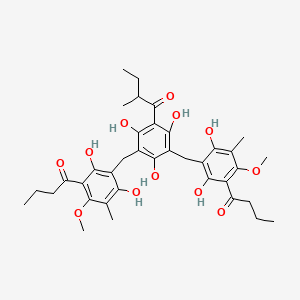

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol is a natural product found in Nicotiana tabacum with data available.

Applications De Recherche Scientifique

Activités Antitumorales

L'alpha-Cembrenediol a été étudié pour ses propriétés antitumorales potentielles. Des dérivés de ce composé ont montré une cytotoxicité contre diverses lignées cellulaires cancéreuses, indiquant son potentiel en tant qu'agent chimiothérapeutique . Par exemple, certains dérivés ont présenté une activité anticancéreuse comparable à celle du cisplatine, un médicament de chimiothérapie courant .

Effets Neuroprotecteurs

La recherche suggère que l'alpha-Cembrenediol peut avoir des effets neuroprotecteurs. Cela pourrait être particulièrement bénéfique dans le traitement des maladies neurodégénératives, où la protection des neurones est cruciale .

Propriétés Antimicrobiennes

L'alpha-Cembrenediol a attiré l'attention pour ses activités antimicrobiennes. Cela inclut des applications potentielles dans le traitement des infections bactériennes et comme ingrédient dans les formulations antiseptiques .

Fongicides Agricoles

Les propriétés antimicrobiennes du composé s'étendent à son utilisation en agriculture, où il pourrait servir de fongicide. Cette application pourrait aider à protéger les cultures contre les maladies fongiques, contribuant ainsi à la sécurité alimentaire et à la productivité agricole .

Effets Antiviraux Contre le TMV

L'alpha-Cembrenediol a démontré des effets protecteurs contre le virus de la mosaïque du tabac (TMV), avec une efficacité supérieure à celle de certains agents de contrôle. Cela suggère son utilisation potentielle comme bio-agent pour contrôler les maladies virales chez les plantes .

Applications dans l'Industrie du Tabac

Étant donné sa présence dans le tabac, l'alpha-Cembrenediol pourrait avoir des applications spécifiques au sein de l'industrie du tabac, telles que le développement de nouveaux produits ou procédés .

Propriétés

IUPAC Name |

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-KPKOZXNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57605-80-8 | |

| Record name | 2,7,11-Cembratriene-4,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?

A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)

![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)

![[1-(4,5-Diphenyl-2-thienyl)ethylideneamino]thiourea](/img/structure/B1232593.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)